molecular formula C12H18N6O3 B1679872 ピューロマイシンアミノヌクレオシド CAS No. 58-60-6

ピューロマイシンアミノヌクレオシド

カタログ番号: B1679872
CAS番号: 58-60-6
分子量: 294.31 g/mol
InChIキー: RYSMHWILUNYBFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Puromycin aminonucleoside, also known as NSC 3056, is a derivative of the antibiotic puromycin. It is an aminonucleoside antibiotic that has been widely used in scientific research, particularly in nephrosis animal models. Puromycin aminonucleoside is known for its ability to induce apoptosis and inhibit specific enzymes such as dipeptidyl peptidase II and cytosol alanyl aminopeptidase .

科学的研究の応用

Nephrology Research

Puromycin aminonucleoside is extensively used in nephrology to model proteinuric kidney diseases. Its ability to induce nephrosis in animal models, particularly rats, allows researchers to study the pathogenesis of kidney diseases and evaluate therapeutic interventions.

Case Studies and Findings

  • Nephron Injury Model : In a study involving rats, PAN was administered to induce nephrosis, resulting in significant podocyte injury. The treatment led to a marked decrease in the number of podocytes per glomerulus and reduced nephrin levels, which are critical for maintaining the integrity of the glomerular filtration barrier .
  • Ultrastructural Changes : Electron microscopy studies revealed that PAN treatment caused a reduction in microvilli on podocytes and altered the morphology of glomeruli. These changes are indicative of compromised kidney function and mimic human nephrotic syndrome .
  • Gene Expression Analysis : Research has shown that PAN treatment affects the expression levels of various podocyte-associated proteins such as nephrin and podocin. For instance, significant down-regulation of nephrin was observed at different time points post-treatment, highlighting the molecular mechanisms underlying podocyte injury .
StudyFindings
Luimula et al., 2000Decreased nephrin levels post-PAN treatment; significant changes in mRNA expression of podocyte markers.
Boute et al., 2000Correlation between podocin mutations and PAN-induced nephrotic syndrome, emphasizing the role of podocytes in kidney disease.
PMC8870209Use of human kidney organoids treated with PAN to model kidney disease and assess therapeutic responses.

Cell Biology Applications

Beyond its role in nephrology, PAN is also utilized in cell biology for studying protein synthesis and cellular responses.

Mechanistic Insights

  • Protein Synthesis Inhibition : Puromycin aminonucleoside functions as an inhibitor of protein synthesis by mimicking aminoacyl-tRNA, leading to premature termination of translation. This property has been exploited to study ribosomal function and the dynamics of protein synthesis in various cellular contexts .
  • Cellular Localization Studies : Researchers have employed PAN to track nascent polypeptide chains within cells. Techniques such as puromycin labeling allow for visualization of translating ribosomes and identification of proteins synthesized under specific conditions .

Therapeutic Investigations

Puromycin aminonucleoside's effects on kidney cells have prompted investigations into potential therapeutic agents that might mitigate its damaging effects.

Protective Agents

  • Combination Therapies : Recent studies have explored the protective effects of agents like rituximab against PAN-induced apoptosis in podocytes. These investigations aim to identify strategies that could preserve renal function during proteinuric diseases .
  • Natural Compounds : Research into natural compounds such as Tripterygium wilfordii has shown promise in reducing proteinuria and protecting against kidney damage induced by PAN, suggesting potential avenues for therapeutic development .

作用機序

Target of Action

Puromycin aminonucleoside primarily targets the ribosome , a cellular machinery responsible for protein synthesis . It mimics the 3’ end of aminoacylated tRNAs that participate in the delivery of amino acids to elongating ribosomes . It also inhibits dipeptidyl-peptidase II (a serine peptidase) and cytosol alanyl aminopeptidase (a metallopeptidase) .

Mode of Action

Puromycin aminonucleoside inhibits protein synthesis by ribosome-catalyzed incorporation into the C-terminus of elongating nascent chains, blocking further extension and resulting in premature termination of translation . The 3’ position of the molecule contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and effectively stopping the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by puromycin aminonucleoside is protein synthesis . By causing premature termination of translation, it disrupts the normal process of protein synthesis . This disruption can lead to a variety of downstream effects, including upregulation of immune response, inflammation, and cell-death-related processes .

Pharmacokinetics

It is known that the compound is toxic to both prokaryotic and eukaryotic cells, resulting in significant cell death at appropriate doses .

Result of Action

The primary result of puromycin aminonucleoside’s action is the inhibition of protein synthesis , leading to premature termination of translation . This can cause significant cellular damage, including the disruption of glomerular and tubular structures within kidney organoids . It can also induce kidney injury mediated by an intertwined network of inflammation, cytoskeletal re-arrangement, DNA damage, apoptosis, and cell death .

Action Environment

The action of puromycin aminonucleoside can be influenced by various environmental factors. For instance, it has been used to induce acute glomerular damage and model glomerular disease in kidney organoids . The specific environmental conditions under which these organoids are cultured could potentially influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Puromycin aminonucleoside interacts with various biomolecules during its action. It enters the A site of the ribosome and transfers to the growing chain, causing the formation of a puromycylated nascent chain and premature chain release . This interaction involves enzymes and proteins associated with the ribosome and protein synthesis .

Cellular Effects

Puromycin aminonucleoside has significant effects on various types of cells and cellular processes. It is known to induce apoptosis and can cause acute glomerular damage when used as a nephrotoxin . It influences cell function by affecting protein synthesis, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of puromycin aminonucleoside involves its incorporation into the growing peptide chain during translation . It exerts its effects at the molecular level by binding to the ribosome and causing premature termination of protein synthesis . This involves interactions with biomolecules in the ribosome and changes in gene expression as a result of interrupted protein synthesis .

Temporal Effects in Laboratory Settings

The effects of puromycin aminonucleoside can change over time in laboratory settings. For instance, it has been observed to induce kidney injury in kidney organoids derived from induced pluripotent stem cells . This includes effects on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of puromycin aminonucleoside can vary with different dosages in animal models. For instance, it has been used to induce acute glomerular damage in animal models of kidney disease . High doses can lead to toxic or adverse effects, such as significant kidney injury .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with the cellular machinery involved in protein synthesis, including transporters that move tRNA and other molecules involved in this process .

Subcellular Localization

Puromycin aminonucleoside acts at the ribosomes, which are located in the cytoplasm of the cell . Its effects on protein synthesis suggest that it may also interact with other components of the cell involved in this process, such as the endoplasmic reticulum and the Golgi apparatus .

準備方法

Synthetic Routes and Reaction Conditions

Puromycin aminonucleoside is synthesized from puromycin by removing the amino acid moiety. The synthesis involves several steps, including the protection of functional groups, selective deprotection, and purification. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of puromycin aminonucleoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out under controlled conditions to maintain the stability and activity of the compound .

化学反応の分析

Types of Reactions

Puromycin aminonucleoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of puromycin aminonucleoside with altered biological activities.

類似化合物との比較

Similar Compounds

Uniqueness

Puromycin aminonucleoside is unique due to its specific inhibition of dipeptidyl peptidase II and cytosol alanyl aminopeptidase, which distinguishes it from other aminoglycosides and dipeptidyl peptidase inhibitors. Its ability to induce apoptosis and its use in nephrosis animal models further highlight its distinct properties .

生物活性

Introduction

Puromycin aminonucleoside (PAN) is a purine analog and an important compound in nephrology, primarily recognized for its role in inducing nephrotic syndrome in experimental models. It mimics the effects of minimal change disease in humans, making it a valuable tool for studying kidney diseases, particularly those affecting podocytes. This article explores the biological activity of PAN, focusing on its mechanisms of action, effects on cellular structures, and implications for kidney pathology.

Puromycin aminonucleoside functions as an antibiotic and antimetabolite by inhibiting protein synthesis. It incorporates into RNA, leading to premature termination of peptide chains. This mechanism is particularly detrimental to renal podocytes, which are crucial for maintaining glomerular filtration barrier integrity.

Key Findings:

  • Inhibition of RNA Synthesis : PAN disrupts the normal function of podocytes by interfering with their ability to synthesize proteins necessary for maintaining cell structure and function .
  • Induction of Apoptosis : Studies show that PAN treatment leads to increased apoptosis in podocytes, characterized by nuclear fragmentation and activation of caspase pathways .

Effects on Podocytes

Podocytes are specialized epithelial cells in the glomerulus that play a vital role in filtration. PAN's impact on these cells has been extensively studied using various experimental models.

Cellular Changes Induced by PAN:

  • Morphological Alterations : Electron microscopy studies reveal that PAN induces significant morphological changes in podocytes, including decreased microvilli and altered foot processes, which are critical for filtration .
  • Cytoskeletal Disruption : Treatment with PAN disrupts the actin cytoskeleton, leading to impaired cell adhesion and increased susceptibility to injury .

Table 1: Summary of Podocyte Changes Induced by PAN

ParameterControl GroupPAN Treatment (8 mg/100 g)Observations
Microvilli CountHighDecreasedLoss of microvilli observed under SEM
Foot Process WidthNormalIncreasedSuggests structural instability
Apoptosis RateLowHighIncreased nuclear fragmentation
Nephrin Expression (fmol/glom)0.800.46 (Day 4)Significant reduction correlating with proteinuria

In Vivo Studies

Animal models have been pivotal in understanding the nephrotoxic effects of PAN. The administration of PAN to rats results in a series of pathological changes that mimic human nephrotic syndrome.

Case Study: Nephrosis Induction in Rats

  • Dosage and Administration : Intravenous injection at doses ranging from 60 mg/kg to 150 mg/kg induces nephrosis.
  • Clinical Observations : Rats treated with PAN exhibited significant weight loss, elevated serum creatinine levels, and increased proteinuria, indicating impaired renal function .

Table 2: Clinical Parameters in PAN-Treated Rats

ParameterControl GroupPAN Treatment (100 mg/kg)Observations
Body Weight (g)250230Significant weight loss observed
Serum Creatinine (mg/dL)0.51.5Elevated levels indicating renal impairment
Proteinuria (mg/day)10150Marked increase correlating with nephron damage

Oxidative Stress and Antioxidant Response

Research indicates that oxidative stress plays a crucial role in the pathogenesis of PAN-induced nephropathy. Reactive oxygen species (ROS) levels significantly increase following PAN treatment, contributing to cellular injury.

Key Findings:

  • Reactive Oxygen Species : Studies show an eightfold increase in ROS shortly after PAN administration, returning to baseline levels but peaking again at later stages .
  • Antioxidant Enzyme Activity : Despite increased oxidative stress, antioxidant enzyme activities such as catalase decline over time, suggesting a failure of the renal protective mechanisms .

Therapeutic Implications

Understanding the biological activity of puromycin aminonucleoside opens avenues for potential therapeutic interventions. For instance, studies exploring the use of rituximab alongside PAN treatment have shown promising results in stabilizing podocyte structure and reducing apoptosis rates .

Future Directions

Research continues to explore novel therapeutic strategies targeting oxidative stress pathways or enhancing podocyte resilience against toxic insults.

特性

IUPAC Name

4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSMHWILUNYBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859027
Record name 9-(3-Amino-3-deoxypentofuranosyl)-N,N-dimethyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-60-6
Record name Aminonucleoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Puromycin aminonucleoside
Reactant of Route 2
Puromycin aminonucleoside
Reactant of Route 3
Puromycin aminonucleoside
Reactant of Route 4
Puromycin aminonucleoside
Reactant of Route 5
Puromycin aminonucleoside
Reactant of Route 6
Puromycin aminonucleoside
Customer
Q & A

Q1: What is the primary target of puromycin aminonucleoside in the kidney?

A1: Puromycin aminonucleoside primarily targets podocytes, the specialized cells lining the glomerular capillaries responsible for maintaining the filtration barrier in the kidney [, , , , , , ].

Q2: How does puromycin aminonucleoside affect podocytes?

A2: PAN induces various structural and functional changes in podocytes, including:

  • Foot Process Effacement: PAN causes the flattening and fusion of podocyte foot processes, leading to a disruption of the slit diaphragm, a critical component of the glomerular filtration barrier [, , , , ]. This disruption contributes to the development of proteinuria, a hallmark of nephrotic syndrome.
  • Cytoskeletal Disruption: PAN disrupts the actin cytoskeleton of podocytes, affecting their shape, adhesion, and overall function [, ]. This disruption further contributes to foot process effacement and proteinuria.
  • Apoptosis: Research suggests that PAN can induce apoptosis (programmed cell death) in podocytes, potentially contributing to the loss of these cells and the progression of glomerular damage [, , , , ].
  • Oxidative Stress: PAN is believed to increase oxidative stress in podocytes [, , , ]. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can damage cellular components and contribute to apoptosis.

Q3: Does puromycin aminonucleoside only affect podocytes?

A3: While podocytes are the primary target, research indicates that PAN can also induce changes in other renal cells, including:

  • Glomerular Endothelial Cells: PAN can cause apoptosis in glomerular endothelial cells, contributing to the overall glomerular damage [].
  • Tubular Epithelial Cells: Studies indicate PAN can lead to tubular injury and dysfunction, potentially contributing to the overall decline in renal function observed in PAN-induced nephrosis [, , , ].

Q4: How does the effect of puromycin aminonucleoside on renal cells translate to the clinical manifestations of nephrotic syndrome?

A4: The damage to podocytes, particularly foot process effacement, leads to increased permeability of the glomerular filtration barrier. This allows proteins, primarily albumin, to leak into the urine, resulting in proteinuria, a defining characteristic of nephrotic syndrome. The loss of albumin in the urine contributes to hypoalbuminemia (low blood albumin levels) []. As the disease progresses, the combined damage to podocytes, other glomerular cells, and potentially tubular cells contributes to a decline in renal function, evidenced by decreased glomerular filtration rate and impaired ability to concentrate urine [, , , ].

Q5: What is the molecular formula and weight of puromycin aminonucleoside?

A5: The molecular formula of puromycin aminonucleoside is C22H29N7O5, and its molecular weight is 471.52 g/mol.

Q6: What is known about the absorption, distribution, metabolism, and excretion of puromycin aminonucleoside in rats?

A6: While detailed pharmacokinetic studies are limited, research indicates that PAN is rapidly absorbed after injection in rats []. The compound is distributed to various tissues, including the kidney. The exact metabolic pathways of PAN are not fully understood.

Q7: What are the common in vivo models used to study puromycin aminonucleoside-induced nephrosis?

A7: Rats, particularly Sprague-Dawley rats, are the most common in vivo model for PAN-induced nephrosis [, , , , , , , , , , , , , ]. Researchers administer PAN to rats, typically through a single intravenous injection or multiple subcutaneous injections, to induce a nephrotic syndrome closely resembling minimal change disease in humans [, , ].

Q8: Are there in vitro models to study puromycin aminonucleoside effects?

A8: Yes, researchers have developed in vitro models using cultured podocytes to study the direct effects of PAN on these cells [, , ]. These models are useful for investigating specific cellular and molecular mechanisms involved in PAN-induced podocyte injury.

Q9: Can the effects of puromycin aminonucleoside be modulated in experimental models?

A9: Yes, studies have shown that various interventions can influence the course of PAN-induced nephrosis in rats:

  • Antioxidants: Administration of antioxidants, such as vitamin E and probucol, has demonstrated protective effects against renal injury in chronic PAN models [, , ].
  • Angiotensin-Converting Enzyme (ACE) Inhibitors: Research on the effects of ACE inhibitors, like enalapril and captopril, on PAN-induced nephrosis has yielded mixed results. Some studies found a reduction in proteinuria with ACE inhibitors, while others did not observe significant benefits on the overall disease progression [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。